molecular formula C15H16N2O B11788778 (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol

Cat. No.: B11788778
M. Wt: 240.30 g/mol
InChI Key: DQEVQIBDUINVFZ-UHFFFAOYSA-N
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Description

(6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol: is a chemical compound that features a unique structure combining an indoline moiety with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide in an alcohol solvent like ethanol or methanol. The reaction mixture is stirred at room temperature for a specified period to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: Its structure suggests it could be a candidate for developing inhibitors or modulators of specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .

Mechanism of Action

The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The indoline and pyridine moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

  • (6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol
  • 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol

Uniqueness: (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol stands out due to its specific substitution pattern on the pyridine ring and the presence of the indoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]methanol

InChI

InChI=1S/C15H16N2O/c1-11-13(10-18)6-7-15(16-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,18H,8-10H2,1H3

InChI Key

DQEVQIBDUINVFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CO

Origin of Product

United States

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